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Compound of Interest

Compound Name: 1,2-Dimethylchrysene
CAS No.: 15914-23-5
Cat. No.: B135440
Get Quote
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Executive Summary & Molecular Architecture

1,2-Dimethylchrysene (1,2-DMC) is a substituted tetracyclic aromatic hydrocarbon (CzoH1e).
[1] Accurate identification of this isomer is critical in environmental analysis and carcinogenesis
research, as the position of methyl substitution significantly alters metabolic activation
pathways (e.g., bay-region diol epoxide formation).

Structural Considerations

The chrysene core consists of four fused benzene rings.[2] In the 1,2-dimethyl isomer, the
substitution pattern introduces specific steric constraints:

o Bay Region: Located between positions C4 and C5.

o Steric "Fjord" Interaction: The methyl group at C1 experiences significant steric crowding
with the proton at H12 on the opposing ring.

o Buttressing Effect: The methyl group at C2 reinforces the position of the C1-methyl,
preventing it from relaxing away from the H12 proton. This "buttressing” enhances the steric
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compression at the C1-H12 interface, a key diagnostic feature in NMR spectroscopy.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides the first line of classification, identifying the electronic nature of

the chrysene chromophore.

Electronic Transitions

The spectrum of 1,2-DMC retains the characteristic vibronic fine structure of the parent
chrysene but exhibits a bathochromic (red) shift due to the hyperconjugative effect of the two
methyl groups.

Approx. Diagnostic

Band Type Transition (L mol-* cm-?) -
ote

(nm)

Intense, allowed
275 - 280 60,000 transition. Red-
R > 60,
o shifted by ~5-8

nm vs. chrysene.

Moderate

intensity.

p-Band 320 - 330 ~ 10,000 N
Sensitive to

solvent polarity.

Weak, forbidden
360 - 375 1.000 transition.
_Band 1 "Flngerprlnt"

region for PAHSs.

Experimental Insight:

e Solvent Selection: Use n-Hexane or Cyclohexane to preserve vibronic fine structure. Polar
solvents like Methanol will broaden the bands (loss of fine structure), obscuring isomeric

differences.
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o Detection Limit: Fluorescence detection (Ex: 270 nm, Em: 380 nm) is recommended for trace
analysis (< 10 ng/mL) as the quantum yield of chrysene derivatives is high.

Infrared Spectroscopy (FT-IR)

IR spectroscopy is primarily used here to confirm the substitution pattern (ortho-substitution on
the terminal ring) via Out-of-Plane (OOP) bending vibrations.

ibrational Modes[3][4]

Frequency (cm™?) Assignment Structural Deduction

C-H Stretch (

3020 - 3060 Aromatic protons.

)

C-H Stretch ( Methyl groups. Look for the
2850 - 2960 doublet

) (asymmetric/symmetric).
1600 - 1620 C=C Ring Stretch Aromatic "breathing" modes.

2 Adjacent H: Corresponds to
810 - 840 C-H OOP Bending H3/H4 (Ring A), H5/H6 (Ring
B), and H11/H12 (Ring D).

4 Adjacent H: Corresponds to
) H7-H10 (Ring C). Diagnostic

745 - 760 C-H OOP Bending ) )
for the unsubstituted terminal

ring.

Diagnostic Logic: The absence of a "solo" hydrogen peak (typically ~870-900 cm~1) confirms
that no protons are isolated between substituents or ring fusions, consistent with the 1,2-
substitution pattern where remaining protons are paired or in a quartet.

Nuclear Magnetic Resonance (NMR)

Proton (

H) and Carbon (
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C) NMR provide the definitive structural proof. The steric interaction between Me-1 and H12 is

the "smoking gun" for this isomer.

H NMR Analysis (500 MHz, CDCIs)

Proton

(ppm)

Multiplicity

(Hz)

Assignment
Logic

H12

8.60 - 8.80

Doublet (d)

Deshielded. The
"Fjord" proton.
Significantly
downfield due to
Van der Waals
repulsion from
Me-1.

H4, H5

8.55-8.75

Multiplet

Bay region
protons (classic

chrysene bay).

H3

~7.60

Doublet (d)

Ortho to H4.

H6 - H11

7.50 - 7.90

Multiplet

Remaining
aromatic protons
(Ring B, C, D).

Me-1

2.75-2.85

Singlet (s)

Sterically
Crowded.
Downfield shift
relative to typical
aryl-methyl
(~2.4) due to
H12 interaction.

Me-2

2.50-2.60

Singlet (s)

Standard aryl-
methyl position.
Less sterically

perturbed.

Advanced NMR Experiments
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To validate the 1,2-isomer against alternatives (e.g., 1,7-DMC or 5,6-DMC), perform the
following:

e NOESY (Nuclear Overhauser Effect Spectroscopy):
o Target: Irradiate the Me-1 signal (~2.80 ppm).

o Observation: Look for a strong NOE cross-peak with H12 (~8.7 ppm). This confirms the
spatial proximity of the methyl group to the "fjord" proton, proving the C1 substitution.

o Secondary Target: Irradiate Me-2. Expect NOE with Me-1 and H3, but not with H12.
o HMBC (Heteronuclear Multiple Bond Correlation):

o Use to link Me-1 and Me-2 to the quaternary carbons C1 and C2, and verify the ortho-
linkage via 3J_CH couplings.

Experimental Workflow & Logic

The following diagram illustrates the autonomous decision-making process for characterizing
1,2-DMC, ensuring data integrity at each step.
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Caption: Logical workflow for the stepwise spectroscopic validation of 1,2-Dimethylchrysene,
prioritizing non-destructive methods first.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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